Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate
Brand Name: Vulcanchem
CAS No.: 70521-74-3
VCID: VC17008124
InChI: InChI=1S/C17H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22;/h16,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1
SMILES:
Molecular Formula: C17H34NNaO4
Molecular Weight: 339.4 g/mol

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate

CAS No.: 70521-74-3

Cat. No.: VC17008124

Molecular Formula: C17H34NNaO4

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate - 70521-74-3

Specification

CAS No. 70521-74-3
Molecular Formula C17H34NNaO4
Molecular Weight 339.4 g/mol
IUPAC Name sodium;3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoate
Standard InChI InChI=1S/C17H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22;/h16,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1
Standard InChI Key AWEMLNGDYQCSIB-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+]

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate has the molecular formula C₁₇H₃₄NNaO₄ and a molar mass of 339.45 g/mol . Its IUPAC name, sodium 3-[2-(dodecanoylamino)ethyl-(2-hydroxyethyl)amino]propanoate, reflects the presence of:

  • A dodecyl chain (C₁₂H₂₅) modified with a hydroxyl group at the second carbon.

  • An ethylamino bridge linking the dodecyl group to a hydroxyethyl moiety.

  • A beta-alaninate backbone carboxylated at the third carbon and stabilized by a sodium counterion .

The compound’s amphoteric nature arises from its ability to adopt cationic, zwitterionic, or anionic forms depending on pH, as demonstrated in micellar studies .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number70521-74-3
EINECS Number274-647-4
Molecular FormulaC₁₇H₃₄NNaO₄
Molar Mass339.45 g/mol
Parent Compound (CID)112776 (free acid form)

Physicochemical Properties

Solubility and Micellization

The compound exhibits pH-dependent solubility in aqueous media:

  • Cationic form (C-HAA): Predominant at pH < 3, soluble due to protonated amino groups.

  • Zwitterionic form (Zw-HAA): Stable near neutral pH (6–8), with balanced hydrophilic-lipophilic properties.

  • Anionic form (A-HAA): Dominant at pH > 10, stabilized by deprotonated carboxylate groups .

Critical micelle concentration (CMC) values are unreported, but its homologs form micelles at concentrations as low as 0.1 mM, suggesting similar behavior.

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, consistent with organic sodium salts.

  • Chemical Reactivity: Participates in esterification and amidation reactions via hydroxyl and carboxylate groups .

Applications in Surfactant Technology

Micellar Catalysis

In alkaline solutions, the compound accelerates the fading of crystal violet (CV), a triphenylmethane dye, via pseudo-first-order kinetics. Studies show the fading rate follows the order:

Cationic form (C-HAA)>Anionic form (A-HAA)>Zwitterionic form (Zw-HAA)\text{Cationic form (C-HAA)} > \text{Anionic form (A-HAA)} > \text{Zwitterionic form (Zw-HAA)}

This is attributed to electrostatic interactions between micelles and hydroxide ions (OH⁻), which concentrate at the micelle-water interface .

Table 2: Fading Rate Constants (kobsk_{obs}) of Crystal Violet

Surfactant Formkobsk_{obs} (×10⁻³ s⁻¹)Conditions
C-HAA5.2pH 3, 25°C
A-HAA3.8pH 12, 25°C
Zw-HAA1.4pH 7, 25°C

Electrolyte Effects

Research Findings and Experimental Insights

pH-Dependent Micellar Behavior

Electrophoretic mobility measurements confirm that the surfactant’s net charge transitions from +1 (C-HAA) to -1 (A-HAA) across the pH spectrum. This tunability enables applications in:

  • Drug delivery systems (pH-responsive carriers).

  • Enhanced oil recovery (adjustable interfacial tension) .

Environmental and Biological Compatibility

Data on ecotoxicity or biodegradability are lacking, necessitating further study. Analogous amphoteric surfactants show moderate biodegradation (60–70% in 28 days), suggesting this compound may follow similar pathways .

Future Perspectives

  • Structure-Activity Relationships: Comparing homologs (e.g., C₁₂ vs. C₁₆ chains) to optimize micellar properties.

  • Green Chemistry: Developing solvent-free synthesis routes to improve sustainability.

  • Biomedical Applications: Exploring pH-responsive drug delivery systems.

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